[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(3R)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-15(9-12-5-3-2-4-6-12)13-7-8-16(10-13)11-14(17)18/h2-6,13H,7-11H2,1H3,(H,17,18)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRNQUBGOIMORJ-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCN(C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)[C@@H]2CCN(C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [®-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Benzyl-Methyl-Amino Group: This step involves the alkylation of the pyrrolidine ring with benzyl chloride and methylamine under basic conditions.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of [®-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
[®-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The benzyl-methyl-amino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Research indicates that [(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid may act as a modulator of neurotransmitter systems, particularly in the context of neurological disorders. The compound's ability to influence neurotransmitter pathways positions it as a candidate for therapeutic development in treating conditions such as epilepsy, depression, and anxiety disorders.
Key Areas of Investigation:
- Neurotransmitter Modulation : Studies have shown that compounds with similar structures can enhance the uptake of neurotransmitters like glutamate, suggesting potential applications in managing excitatory neurotransmission.
- Antiseizure Activity : Preliminary findings indicate that the compound exhibits antiseizure properties, making it a candidate for further investigation in epilepsy treatment protocols .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions. Understanding the mechanism by which this compound interacts with biological systems is crucial for elucidating its pharmacodynamics.
Potential Mechanisms:
- Binding to specific receptors or enzymes involved in neurotransmitter signaling.
- Modulation of enzyme activity related to neurotransmitter synthesis or degradation.
Further research is needed to fully characterize these interactions and their implications for therapeutic applications.
Case Studies
Several studies have explored the pharmacological properties of compounds related to this compound:
- Antiseizure Activity : In vivo studies demonstrated that derivatives of similar structures exhibited broad-spectrum antiseizure activity across various mouse seizure models, highlighting their potential therapeutic efficacy .
- Neuroprotective Effects : Research indicated that certain enantiomers could prevent neuronal damage in models of cerebral ischemia, suggesting a protective role against neurodegenerative conditions .
Mechanism of Action
The mechanism of action of [®-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid involves its interaction with specific molecular targets and pathways. The benzyl-methyl-amino group may interact with receptors or enzymes, leading to modulation of their activity. The acetic acid moiety may also play a role in the compound’s overall biological activity.
Comparison with Similar Compounds
Structural and Functional Insights
- Substituent Effects: Benzyl-Methyl vs. Benzyloxycarbonyl Modifications: The benzyloxycarbonyl group in CAS 1353995-98-8 and 114779-79-2 adds steric bulk and polarity, likely reducing cell permeability but improving stability against enzymatic degradation . Carboxylic Acid vs. Chloro-Ethanone: The acetic acid moiety in the target compound enables salt formation and hydrogen bonding, critical for solubility and target interactions. In contrast, the chloro-ethanone derivative (CAS 10-F084189) is more reactive but lacks acid functionality .
Molecular Weight Trends :
- The target compound (~276.34 g/mol) is lighter than cyclopropyl (290.36 g/mol) and benzyloxycarbonyl derivatives (292–330 g/mol), suggesting better bioavailability .
Biological Activity
[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid, with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol, is a chiral compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring, a benzyl group, and an acetic acid moiety. Its chiral center contributes to its unique interactions at receptor sites, which may differ from its analogs. The IUPAC name is 2-[(3R)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]acetic acid.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Compounds with similar structures have been shown to modulate pathways related to neurotransmitter release and receptor activation. The benzyl-methyl-amino group may influence binding affinity to various receptors involved in neurological processes, potentially leading to therapeutic effects in treating neurological disorders .
Biological Assays and Findings
Recent studies have highlighted the compound's potential as a modulator of neurotransmitter systems. For instance:
- Neurotransmitter Modulation : Research indicates that this compound can enhance the release of neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation and cognitive functions.
- In Vitro Studies : In vitro assays have demonstrated that the compound exhibits significant activity in inhibiting certain enzymes related to neurotransmitter degradation, thus prolonging their action within synaptic clefts .
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
- Cognitive Enhancement : A study involving animal models showed that administration of the compound led to improved cognitive performance in memory tasks, suggesting its potential use in treating cognitive deficits associated with neurodegenerative diseases.
- Mood Disorders : Another study indicated that the compound could alleviate symptoms of anxiety and depression in rodent models by enhancing serotonergic transmission .
Table 1: Summary of Biological Activities
Table 2: Mechanistic Insights
Q & A
Q. What are the key synthetic strategies for [(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid, and how can stereochemical purity be ensured?
Methodological Answer: The synthesis typically involves functionalizing the pyrrolidine core via C–N bond activation. For example, benzylic amines can be derivatized using pyridinium salts under palladium catalysis to introduce aryl groups (e.g., vinylation of benzylic amines via C–N bond cleavage) . To ensure stereochemical purity, chiral auxiliaries or enantioselective catalysts should be employed. For instance, (S)-1-Benzyl-3-methylaminopyrrolidine (CAS 169749-99-9) is synthesized using >97% enantiomeric excess (ee) via asymmetric hydrogenation or enzymatic resolution . Characterization by chiral HPLC or NMR with chiral shift reagents is critical to confirm stereochemistry.
Q. How can researchers validate the structural integrity and purity of this compound?
Methodological Answer: Multi-technique validation is essential:
- Nuclear Magnetic Resonance (NMR): Compare - and -NMR spectra with computational predictions (e.g., DFT calculations) to confirm substituent positions.
- High-Resolution Mass Spectrometry (HRMS): Verify molecular weight (e.g., exact mass ±0.001 Da).
- HPLC: Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to assess purity (>95% area). For example, Evocalcet analogs are analyzed using ammonium acetate buffer (pH 6.5) and acetic acid mobile phases .
Q. What solubility challenges are associated with this compound, and how can they be addressed?
Methodological Answer: The compound’s solubility is influenced by its aromatic and pyrrolidine groups. Experimental data for analogs (e.g., Evocalcet) show poor aqueous solubility but improved solubility in polar aprotic solvents like DMF or DMSO . To enhance solubility:
- Use co-solvents (e.g., PEG-400).
- Synthesize prodrugs (e.g., ester derivatives) that hydrolyze in vivo.
- Conduct molecular dynamics simulations to predict hydration free energy, as demonstrated for pyrrolidine-water interactions .
Advanced Research Questions
Q. How do computational models predict the compound’s interactions with biological targets?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can model binding to targets like G-protein-coupled receptors (GPCRs). For example:
- Force Field Selection: Use AMBER or CHARMM parameters for pyrrolidine-water interactions .
- Binding Affinity: Compare with Evocalcet, a pyrrolidine-derived drug targeting calcium-sensing receptors. Its binding mode involves π-π stacking with naphthalene groups and hydrogen bonding via the acetic acid moiety .
Q. How can researchers resolve contradictions in bioactivity data arising from stereochemistry?
Methodological Answer:
- Enantiomer-Specific Assays: Test (R)- and (S)-enantiomers separately in vitro. For example, (S)-enantiomers of pyrrolidine derivatives often show higher receptor affinity due to spatial compatibility .
- Crystallography: Resolve X-ray structures of enantiomer-target complexes to identify critical binding motifs.
Q. What in vivo pharmacokinetic (PK) studies are recommended for this compound?
Methodological Answer:
- Rodent Models: Administer intravenously (1–5 mg/kg) and orally (10–20 mg/kg) to measure bioavailability. Use LC-MS/MS for plasma quantification (LLOQ = 1 ng/mL).
- Metabolite Profiling: Identify Phase I/II metabolites via liver microsome assays. For Evocalcet, cytochrome P450 3A4 (CYP3A4) is the primary metabolizer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
